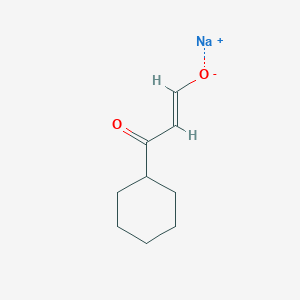

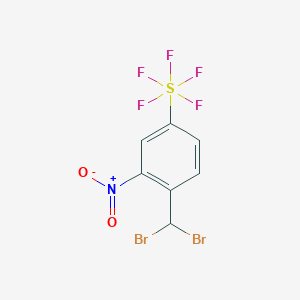

1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene

Overview

Description

Synthesis Analysis

The synthesis of 1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene involves oxidative nucleophilic alkoxylation of nitrobenzenes . This process involves the substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen . The corresponding 1-alkoxy-2-nitro-5-(pentafluorosulfanyl)-benzenes were isolated in moderate to good yields .Scientific Research Applications

Synthesis and Chemical Reactions

Direct Amination : The direct amination of nitro(pentafluorosulfanyl)benzenes, closely related to the target compound, has been used to create various anilines. These anilines are precursors for synthesizing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012).

Vicarious Nucleophilic Substitution : This process involves replacing hydrogen in nitro(pentafluorosulfanyl)benzenes with carbanions, leading to substituted (pentafluorosulfanyl)anilines and benzenes (Beier et al., 2011).

Nucleophilic Aromatic Substitution : The compound undergoes nucleophilic aromatic substitution with various nucleophiles, producing novel (pentafluorosulfanyl)benzenes with specific substitution patterns (Ajenjo et al., 2016).

Hydroxylation and Reduction : Hydroxylation of nitro-(pentafluorosulfanyl)benzenes results in nitro-(pentafluorosulfanyl)phenols, which are then reduced to amino-(pentafluorosulfanyl)phenols (Beier & Pastýříková, 2011).

Synthesis of Derivatives and Complex Molecules

Synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes : Utilizing a Horner–Wadsworth–Emmons reaction, this process yields high-stereoselectivity alkenyl compounds (Iakobson & Beier, 2012).

Creation of SF5-Containing Benzisoxazoles, Quinolines, and Quinazolines : The Davis reaction with nitro-(pentafluorosulfanyl)benzenes facilitates the synthesis of these compounds, demonstrating the versatility of the SF5 group (Beier & Pastýříková, 2013).

Preparation of 4-pentafluorosulfanyl and 4-perfluoroalkylthio Derivatives : This synthesis process leads to derivatives of nitrobenzenes, showcasing the chemical diversity achievable with the SF5 group (Sipyagin et al., 2004).

Pd-catalyzed Arylation : A process that provides a straightforward way to diversify SF5-containing aryl derivatives (Wang et al., 2013).

Synthesis of Indoles and Oxindoles : Demonstrates the utility of nitro(pentafluorosulfanyl)benzenes in synthesizing these complex structures (Iakobson et al., 2013).

Novel Applications and Studies

Synthesis of 5-pentafluorosulfanyl Indazoles : This method illustrates the versatility of SF5-substituted heteroarenes in organic synthesis (Fan et al., 2017).

Preparation of Ortho-substituted Pentafluorosulfanylbenzenes : This process marks the first instance of creating ortho-substituted compounds in this category (Sipyagin et al., 2001).

Oxidative Nucleophilic Substitution with Alkyl Reagents : This study presents a method for oxidative nucleophilic substitution in nitro(pentafluorosulfanyl)benzenes (Vida & Beier, 2012).

Molecular Electronic Device Application : A molecule with a nitroamine redox center, related to nitro(pentafluorosulfanyl)benzene, exhibits negative differential resistance in electronic devices (Chen et al., 1999).

Bioisosteric Replacement : The pentafluorosulfanyl group, which is a key component of the target compound, has been explored as a bioisosteric replacement in drug design due to its unique properties (Sowaileh et al., 2017).

properties

IUPAC Name |

[4-(dibromomethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F5NO2S/c8-7(9)5-2-1-4(3-6(5)15(16)17)18(10,11,12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDLBDSCVFPLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.